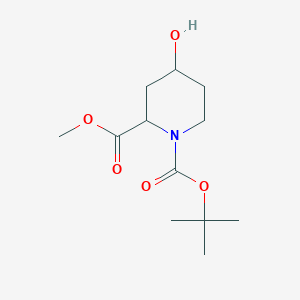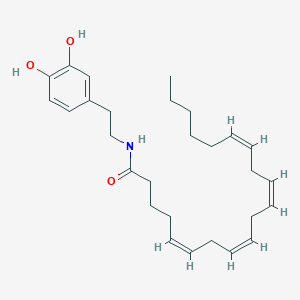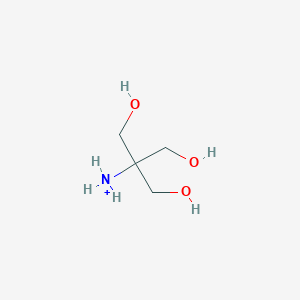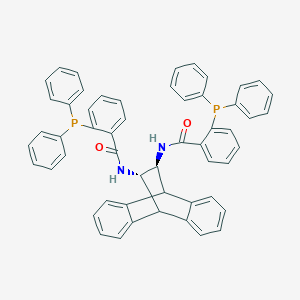![molecular formula C12H17FN2 B173432 1-[(2-Fluorophenyl)methyl]piperidin-4-amine CAS No. 160358-06-5](/img/structure/B173432.png)
1-[(2-Fluorophenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Fluorophenyl)methyl]piperidin-4-amine” is a synthetic compound with a molecular weight of 208.28 . It is known to interact with a variety of biological targets, including various enzymes, receptors, and transporters.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H17FN2/c13-12-4-2-1-3-10 (12)9-15-7-5-11 (14)6-8-15/h1-4,11H,5-9,14H2 . Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 208.28 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Crystallography and Structural Analysis
Studies have been conducted on compounds similar to "1-[(2-Fluorophenyl)methyl]piperidin-4-amine" to understand their crystal structure and molecular interactions. For example, the crystal structure analysis of a picrate salt of a related piperazine compound provided insights into its three-dimensional network formation through hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).
Asymmetric Synthesis
Research has also explored asymmetric synthesis methods involving related compounds. A study described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, which could lead to biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Conformational Analysis
Another study focused on the conformational analysis and crystal structure of a compound closely related to "this compound," which was synthesized and characterized by NMR analyses. This work aimed at understanding the conformational preferences of the piperidin ring in solution and solid states, offering valuable data for designing compounds with desired physical and chemical properties (Ribet et al., 2005).
Pharmacokinetics
In pharmacokinetics, a study on a new anaplastic lymphoma kinase (ALK) inhibitor showed how modifications to the piperidine structure could influence the compound's stability and clearance, highlighting the significance of structural optimization for therapeutic applications (Teffera et al., 2013).
Mechanism of Action
The mechanism of action of “1-[(2-Fluorophenyl)methyl]piperidin-4-amine” is not fully understood. It is known to interact with a variety of biological targets, including various enzymes, receptors, and transporters.
Safety and Hazards
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKUKJMMWHACT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)






![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
